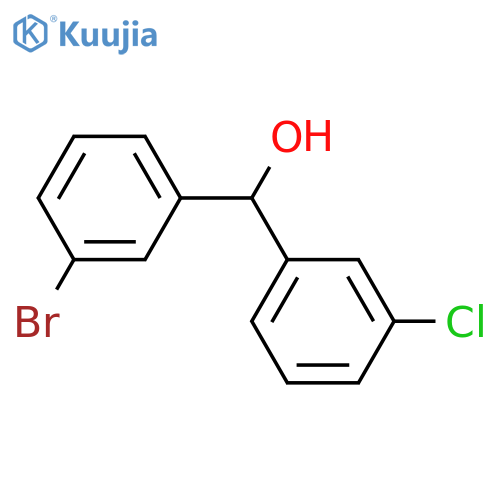

Cas no 1093865-36-1 ((3-bromophenyl)-(3-chlorophenyl)methanol)

(3-bromophenyl)-(3-chlorophenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-bromophenyl)-(3-chlorophenyl)methanol

-

- MDL: MFCD12964437

- インチ: 1S/C13H10BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H

- InChIKey: OYAXBKJQKAGKPW-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC(Br)=C1)(C1=CC=CC(Cl)=C1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

(3-bromophenyl)-(3-chlorophenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A243817-1g |

(3-Bromophenyl)(3-chlorophenyl)methanol |

1093865-36-1 | 97% | 1g |

$441.0 | 2024-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513134-1g |

(3-Bromophenyl)(3-chlorophenyl)methanol |

1093865-36-1 | 97% | 1g |

¥3031.0 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657208-5g |

(3-Bromophenyl)(3-chlorophenyl)methanol |

1093865-36-1 | 98% | 5g |

¥18459.00 | 2024-08-09 | |

| abcr | AB429120-5 g |

3-Bromo-3'-chlorobenzhydrol |

1093865-36-1 | 5g |

€1,373.40 | 2023-04-23 | ||

| abcr | AB429120-5g |

3-Bromo-3'-chlorobenzhydrol |

1093865-36-1 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB429120-1 g |

3-Bromo-3'-chlorobenzhydrol |

1093865-36-1 | 1g |

€594.40 | 2023-04-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657208-1g |

(3-Bromophenyl)(3-chlorophenyl)methanol |

1093865-36-1 | 98% | 1g |

¥5951.00 | 2024-08-09 | |

| abcr | AB429120-1g |

3-Bromo-3'-chlorobenzhydrol; . |

1093865-36-1 | 1g |

€1621.70 | 2025-02-27 |

(3-bromophenyl)-(3-chlorophenyl)methanol 関連文献

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

(3-bromophenyl)-(3-chlorophenyl)methanolに関する追加情報

(3-Bromophenyl)-(3-Chlorophenyl)Methanol: A Comprehensive Overview

(3-Bromophenyl)-(3-Chlorophenyl)methanol, also known by its CAS number 1093865-36-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a methanol group with two aromatic rings substituted with bromine and chlorine atoms. The presence of these halogen substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

The synthesis of (3-bromophenyl)-(3-chlorophenyl)methanol typically involves multi-step reactions, often starting from benzene derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, significantly improving yield and purity. These innovations not only enhance the scalability of production but also align with the growing demand for sustainable chemical processes.

In terms of applications, this compound has garnered attention in the pharmaceutical industry due to its potential as a building block for bioactive molecules. Studies have shown that derivatives of (3-bromophenyl)-(3-chlorophenyl)methanol exhibit promising anti-inflammatory and antioxidant properties. Moreover, its ability to form stable complexes with metal ions has led to its exploration in the development of novel catalysts for industrial processes.

The physical properties of (3-bromophenyl)-(3-chlorophenyl)methanol are equally noteworthy. Its melting point and boiling point are influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which also affect its solubility in various solvents. Recent research has focused on optimizing these properties through structural modifications, paving the way for tailored applications in different industries.

From a safety standpoint, handling this compound requires adherence to standard laboratory protocols. While it is not classified as a hazardous material under typical conditions, proper precautions should be taken to avoid exposure. Its stability under various conditions has been thoroughly investigated, ensuring safe use in both research and industrial settings.

In conclusion, (3-bromophenyl)-(3-chlorophenyl)methanol stands out as a critical intermediate in modern organic chemistry. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in driving innovation across multiple sectors. As research continues to uncover new potentials for this compound, its role in shaping future chemical developments is expected to grow significantly.

1093865-36-1 ((3-bromophenyl)-(3-chlorophenyl)methanol) 関連製品

- 2172009-23-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)

- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)

- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)

- 1207002-51-4(4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide)

- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

- 66960-54-1(5-Amino-2-hydroxyvaleric Acid)

- 1267870-46-1((1-((Tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine)

- 2160525-19-7(2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)

- 1093865-36-1((3-bromophenyl)-(3-chlorophenyl)methanol)

- 2227866-45-5((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)